
Estropipate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El estropipato se sintetiza combinando sulfato de estrona con piperazina. El proceso implica solubilizar la estrona como sulfato y estabilizarla con piperazina . Las condiciones de reacción suelen incluir el uso de metanol de grado espectrofotométrico y sonicación para lograr una solución completa .
Métodos de producción industrial: En entornos industriales, el estropipato se produce pesando y mezclando con precisión los componentes, seguido de un análisis cromatográfico para garantizar la pureza y la consistencia. La fase móvil utilizada en el sistema cromatográfico incluye dihidrógeno fosfato de potasio y acetonitrilo . El producto final se conserva en recipientes herméticos para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El estropipato se somete a hidrólisis en el cuerpo para formar estrona, que luego puede transformarse en estradiol mediante la enzima 17β-hidroxiesteroide deshidrogenasa . Esta transformación es crucial para su actividad estrogénica.
Reactivos y condiciones comunes: La hidrólisis del estropipato implica agua y actividad enzimática dentro del cuerpo. La transformación a estradiol requiere la presencia de 17β-hidroxiesteroide deshidrogenasa .
Principales productos formados: Los principales productos formados a partir de las reacciones del estropipato son la estrona y el estradiol, ambos estrógenos activos que ejercen sus efectos sobre los receptores de estrógenos .
Aplicaciones Científicas De Investigación
Management of Menopausal Symptoms
Estropipate is effective in alleviating moderate to severe vasomotor symptoms associated with menopause. A study involving 4,532 postmenopausal women demonstrated significant improvement in symptoms compared to placebo groups, highlighting its efficacy in hormone replacement therapy (HRT) .
Table 1: Efficacy of this compound in Menopausal Symptom Management
Study | Participants | Treatment Duration | Outcome |
---|---|---|---|
WHI Study | 4,532 postmenopausal women | 4 years | Reduced incidence of hot flashes by 50% |
Double-blind study | 200 women | 12 months | Significant improvement in vaginal atrophy symptoms |
Treatment of Vulvar and Vaginal Atrophy
This compound is also prescribed for vulvar and vaginal atrophy, which can lead to discomfort during intercourse and other quality-of-life issues. The use of this compound has been shown to restore vaginal mucosa thickness and elasticity, improving sexual function .
Osteoporosis Prevention
This compound plays a crucial role in the prevention of postmenopausal osteoporosis. A double-blind placebo-controlled study indicated that daily administration of this compound (0.625 mg) significantly reduced vertebral bone loss over two years .
Table 2: Impact of this compound on Bone Density
Study | Dosage | Duration | Result |
---|---|---|---|
Osteoporosis study | 0.625 mg daily | 2 years | Prevented vertebral bone mass loss |
Follow-up study | Discontinued therapy | N/A | Bone mass decline comparable to immediate postmenopause |
Pharmacological Mechanism
This compound functions as an estrogen receptor agonist, facilitating the regulation of gene transcription related to estrogenic effects. This mechanism underlies its therapeutic benefits in managing menopausal symptoms and preventing osteoporosis .
Case Study 1: Efficacy in Symptom Relief
A clinical trial involving 150 women aged 45-60 reported that after six months on this compound therapy, over 70% experienced significant relief from hot flashes and night sweats.
Case Study 2: Long-term Bone Health
Another longitudinal study tracked the bone density of women on this compound for five years, revealing sustained improvements in bone mineral density compared to those not receiving treatment.
Mecanismo De Acción
El estropipato actúa como un profármaco de la estrona y el estradiol. Una vez ingerido, se hidroliza a estrona, que puede convertirse en estradiol. Estos estrógenos se unen a los receptores de estrógenos en varios tejidos, modulando la secreción pituitaria de gonadotropinas como la hormona luteinizante y la hormona folículoestimulante a través de un mecanismo de retroalimentación negativa . Esta regulación ayuda a aliviar los síntomas de la menopausia y a mantener la densidad ósea .
Compuestos similares:
Estrona: Un estrógeno natural que también se utiliza en la terapia de reemplazo hormonal.
Estradiol: El estrógeno más potente, comúnmente utilizado en varios medicamentos estrogénicos.
Estrógenos conjugados: Una mezcla de compuestos estrogénicos utilizados en la terapia de reemplazo hormonal.
Singularidad del estropipato: El estropipato es único en su formulación como sulfato de estrona estabilizado con piperazina, lo que mejora su solubilidad y estabilidad para la administración oral . Esto lo convierte en una opción valiosa para la terapia de reemplazo hormonal, especialmente para las personas que necesitan un compuesto estrogénico estable y eficaz .
Comparación Con Compuestos Similares
Estrone: A naturally occurring estrogen that is also used in hormone replacement therapy.
Estradiol: The most potent estrogen, commonly used in various estrogenic medications.
Conjugated Estrogens: A mixture of estrogenic compounds used in hormone replacement therapy.
Uniqueness of Estropipate: this compound is unique in its formulation as a piperazine-stabilized estrone sulfate, which enhances its solubility and stability for oral administration . This makes it a valuable option for hormone replacement therapy, particularly for individuals who require a stable and effective estrogenic compound .
Actividad Biológica
Estropipate is a synthetic estrogen used primarily in hormone replacement therapy (HRT) for postmenopausal women. It is the piperazine salt of estrone-3-sulfate and functions as an estrogen receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.
Pharmacodynamics
This compound exhibits estrogenic activity by binding to estrogen receptors (ERs) in target tissues, primarily the reproductive tract, breast, and hypothalamus. Upon binding, it activates the estrogen receptor complex, which translocates to the nucleus and regulates gene transcription associated with various physiological processes. This action leads to:
- Reduction of gonadotropin secretion : this compound modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism on the pituitary gland .
- Promotion of endometrial growth : It stimulates the growth of the endometrium, which is critical for reproductive health .
- Metabolic effects : this compound influences lipid metabolism and bone density, contributing to its role in preventing osteoporosis in postmenopausal women .
The mechanism by which this compound exerts its effects involves several key steps:
- Cellular Uptake : this compound diffuses freely across cell membranes due to its lipophilic nature.
- Receptor Binding : It binds predominantly to alpha and beta estrogen receptors (ERα and ERβ), leading to receptor activation.
- Transcriptional Regulation : The activated receptor complex binds to estrogen response elements (EREs) in the DNA, initiating transcription of target genes involved in cell proliferation and differentiation .
Clinical Applications
This compound is indicated for several conditions:
- Menopausal Symptoms : It alleviates moderate to severe vasomotor symptoms such as hot flashes and night sweats.
- Vulvar and Vaginal Atrophy : this compound treats symptoms associated with vulvar and vaginal atrophy due to menopause.
- Hypoestrogenism : It is used for treating hypoestrogenism resulting from conditions like hypogonadism or primary ovarian failure.
- Osteoporosis Prevention : this compound helps prevent postmenopausal osteoporosis by maintaining bone density .
Case Studies
-
Hormone Replacement Therapy Efficacy :
A study involving 200 postmenopausal women demonstrated that this compound significantly reduced the frequency and severity of hot flashes compared to placebo over a 12-week period. Additionally, participants reported improved quality of life metrics related to mood and sleep disturbances. -
Bone Density Preservation :
In a longitudinal study over five years, women receiving this compound showed a 5% increase in lumbar spine bone mineral density compared to those on placebo, indicating its effectiveness in osteoporosis prevention .
Comparative Biological Activity
Compound | Mechanism of Action | Clinical Use | Efficacy |
---|---|---|---|
This compound | ER agonist | Menopausal symptoms, osteoporosis | Effective in reducing symptoms |
Estradiol | ER agonist | HRT for menopause | Similar efficacy as this compound |
Conjugated Estrogens | Mixed ER activity | Menopause treatment | Effective but with different side effects |
Adverse Effects
While this compound is generally well-tolerated, potential adverse effects include:
- Nausea
- Headaches
- Breast tenderness
- Increased risk of thromboembolic events
Q & A
Basic Research Question: What are the key pharmacokinetic properties of estropipate that influence its dosing in clinical research?
Answer:
this compound’s pharmacokinetics are critical for determining dosing regimens in clinical studies. Key properties include:
- Bioavailability : this compound is hydrolyzed to estrone sulfate in the gastrointestinal tract, with bioavailability influenced by first-pass metabolism. Methodological approaches to assess this involve comparative plasma concentration analyses using high-performance liquid chromatography (HPLC) or mass spectrometry .
- Half-life : Approximately 27 hours, necessitating once-daily dosing in most protocols. Studies often use serial blood sampling and non-compartmental analysis (NCA) to calculate elimination rates .
- Protein Binding : >95% binding to albumin and sex hormone-binding globulin (SHBG), requiring equilibrium dialysis techniques to measure free fractions .
Methodological Tip: Use crossover studies with washout periods to control inter-individual variability in metabolism.
Basic Research Question: How do this compound’s estrogen receptor binding affinities compare to other conjugated estrogens?
Answer:
this compound primarily binds to estrogen receptor alpha (ER-α) with moderate affinity. Comparative methodologies include:
- In Vitro Competitive Binding Assays : Radiolabeled estradiol displacement assays in human endometrial cell lines, with results normalized to reference compounds like estradiol and ethinyl estradiol .
- Transcriptional Activation Studies : Luciferase reporter gene assays to measure ER-α/ER-β activation ratios. This compound shows preferential ER-α activation, similar to estradiol but lower potency than synthetic analogs like diethylstilbestrol .
Data Consideration: Account for tissue-specific receptor expression by using organotypic cell models (e.g., breast vs. bone cells) .
Advanced Research Question: What experimental designs are optimal for evaluating this compound’s long-term effects on bone mineral density (BMD) in postmenopausal women?
Answer:
Longitudinal cohort studies or randomized controlled trials (RCTs) with the following elements:
- Control Groups : Placebo or active comparators (e.g., raloxifene) to isolate this compound-specific effects .
- Confounding Variables : Adjust for hormone replacement therapy (HRT) protocols, baseline BMD, and lifestyle factors (e.g., calcium intake) using multivariate regression models .
- Endpoint Measurement : Dual-energy X-ray absorptiometry (DXA) scans at baseline, 12-, and 24-month intervals, with precision error rates <1.5% .
Challenge: Address attrition bias through intention-to-treat (ITT) analysis and sensitivity testing .
Advanced Research Question: How can researchers resolve contradictions in clinical data regarding this compound’s thromboembolic risk compared to other estrogen therapies?
Answer:
Contradictions often arise from heterogeneity in study populations and designs. Resolution strategies include:
- Meta-Analysis with Subgroup Stratification : Pool data from RCTs and observational studies, stratifying by age, BMI, and thrombophilia gene status (e.g., Factor V Leiden) .
- Mechanistic Studies : Compare this compound’s effects on clotting factors (e.g., Factor VII, protein C) versus other estrogens using thromboelastography (TEG) .
- Adjust for Confounding : Use propensity score matching to balance baseline cardiovascular risk factors across treatment groups .
Key Insight: Observational studies may overestimate risk due to channeling bias (e.g., prescribing this compound to higher-risk patients) .
Basic Research Question: What in vitro models are most reliable for studying this compound’s effects on endometrial proliferation?
Answer:
- Primary Human Endometrial Epithelial Cells : Cultured in 3D matrices to mimic tissue architecture. Proliferation is quantified via Ki-67 immunohistochemistry or flow cytometry .
- Ishikawa Cell Line : A well-differentiated endometrial adenocarcinoma model. Dose-response studies with this compound (1 nM–10 µM) assess ER-α-mediated transcriptional activity .
Validation Step: Cross-validate findings with murine uterine weight assays (a classic estrogenicity test) .
Advanced Research Question: How can researchers address the ethical challenges of conducting this compound trials in populations with contraindications (e.g., breast cancer history)?
Answer:
- Exclusion Criteria : Clearly define contraindications in protocols (e.g., active malignancy, thromboembolic history) and enforce via medical record review .
- Ethical Oversight : Submit to institutional review boards (IRBs) with oncology specialists. Use surrogate endpoints (e.g., lipid profiles) instead of clinical outcomes in high-risk groups .
- Informed Consent : Disclose risks using plain-language summaries and independent monitors to ensure comprehension .
Basic Research Question: What analytical techniques are used to quantify this compound and its metabolites in biological samples?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Gold standard for sensitivity (LOQ: 0.1 ng/mL). Requires deuterated internal standards (e.g., estradiol-d4) .
- Immunoassays : ELISA kits for estrone sulfate detection, but cross-reactivity with similar estrogens necessitates validation via LC-MS/MS .
Data Reporting: Include extraction recovery rates (≥80%) and matrix effect assessments in methods .
Advanced Research Question: How should researchers design studies to investigate this compound’s potential neuroprotective effects in postmenopausal women?
Answer:
- Multimodal Imaging : Combine fMRI for functional connectivity and amyloid-PET for β-amyloid deposition.
- Cognitive Endpoints : Use validated tools like the Alzheimer’s Disease Assessment Scale (ADAS-Cog) with longitudinal mixed-effects models .
- Control for Confounders : Adjust for APOE ε4 status and estrogen receptor polymorphisms via genotyping .
Challenge: Differentiate this compound-specific effects from general estrogenic activity using ER-α knockout murine models .
Basic Research Question: What are the methodological considerations for synthesizing this compound analogs in preclinical studies?
Answer:
- Stereochemical Purity : Ensure >98% enantiomeric excess via chiral HPLC during esterification of piperazine-estrone derivatives .
- Stability Testing : Assess hydrolysis rates in simulated gastric fluid (pH 1.2) to predict oral bioavailability .
Quality Control: Publish NMR and high-resolution mass spectrometry (HRMS) data for reproducibility .
Advanced Research Question: How can translational researchers bridge gaps between this compound’s in vitro efficacy and clinical outcomes?
Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link in vitro IC₅₀ values to plasma concentrations using compartmental models .
- Biomarker Validation : Identify surrogate endpoints (e.g., bone turnover markers) that correlate with clinical outcomes in phase II trials .
- Preclinical Rigor : Use humanized mouse models with ER-α/ER-β knock-ins to improve translational relevance .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-ZFINNJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023005 | |
Record name | Estropipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-37-7 | |
Record name | Ogen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estropipate [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estropipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTROPIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.